An In-Depth Technical Guide to 4-(tert-butyl)-2-methylaniline: Structure, Properties, and Applications
An In-Depth Technical Guide to 4-(tert-butyl)-2-methylaniline: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(tert-butyl)-2-methylaniline (CAS No: 2909-82-2), a substituted aromatic amine of significant interest in synthetic organic chemistry. This document delves into its core chemical structure, physicochemical properties, spectroscopic profile, and established synthesis methodologies. Furthermore, it highlights its critical role as a versatile intermediate in the development of specialized chemicals, with a particular focus on its relevance to the pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this compound.
Chemical Identity and Structure
4-(tert-butyl)-2-methylaniline is an organic compound featuring a benzene ring substituted with an amino group, a methyl group, and a bulky tert-butyl group.[1] The spatial arrangement of these functional groups—specifically the ortho-methyl and para-tert-butyl groups relative to the amine—imparts unique steric and electronic properties that influence its reactivity and utility as a chemical building block.
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IUPAC Name: 4-(tert-butyl)-2-methylaniline[2]
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Synonyms: 2-Methyl-4-tert-butylaniline, 4-(1,1-Dimethylethyl)-2-methylbenzenamine, 4-tert-butyl-o-toluidine[1][2]
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Molecular Weight: 163.26 g/mol [2]
Caption: Chemical structure of 4-(tert-butyl)-2-methylaniline.
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular structure. The amine group provides basicity and a site for nucleophilic reactions, while the alkyl substituents increase its hydrophobicity.[1] It is typically a colorless to pale yellow liquid or solid, with low solubility in water but good solubility in common organic solvents.[1]
| Property | Value | Source |
| CAS Number | 2909-82-2 | [2][3] |
| Molecular Formula | C₁₁H₁₇N | [2] |
| Molecular Weight | 163.26 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Water Solubility | Low | [1] |
| Organic Solvent Solubility | Soluble | [1] |
| Octanol/Water Partition Coeff. (logP) | 3.2 (Predicted) | [4] |
| Boiling Point | 264.3 ± 9.0 °C (Predicted) | [4] |
| Density | 0.939 ± 0.06 g/cm³ (Predicted) | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of 4-(tert-butyl)-2-methylaniline.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of its key functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the alkyl groups (below 3000 cm⁻¹), and C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹).[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is highly informative. It is expected to show a sharp singlet integrating to nine protons for the magnetically equivalent methyl groups of the tert-butyl substituent. A second singlet integrating to three protons will correspond to the methyl group on the ring. The aromatic region will display signals for the three protons on the benzene ring, with splitting patterns determined by their coupling. A broad singlet, which can exchange with D₂O, will be present for the two amine protons.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbon atoms bonded to the nitrogen and alkyl groups.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at an m/z value corresponding to its molecular weight (163.26).[5] Fragmentation patterns would likely involve the loss of methyl groups from the tert-butyl substituent.
Synthesis Protocol
A common and logical industrial approach to synthesizing substituted anilines like 4-(tert-butyl)-2-methylaniline involves the reduction of a corresponding nitroaromatic precursor. This multi-step process leverages well-established and scalable chemical transformations.
Caption: A representative synthetic workflow for 4-(tert-butyl)-2-methylaniline.
Step-by-Step Methodology
Step 1: Nitration of 3-tert-Butyltoluene The synthesis begins with the electrophilic aromatic substitution of 3-tert-butyltoluene. The directing effects of the alkyl groups (ortho, para-directing) guide the incoming nitro group. The bulky tert-butyl group sterically hinders the ortho positions, favoring substitution at the para position relative to it, which is also ortho to the methyl group.
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To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 3-tert-butyltoluene.
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Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.
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After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).
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Carefully pour the reaction mixture over ice and extract the organic product (1-tert-butyl-2-methyl-4-nitrobenzene) with a suitable solvent like dichloromethane or ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of the Nitro Group The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, though chemical reduction is also common.
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Dissolve the crude nitro-intermediate in a solvent such as ethanol or ethyl acetate.
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Add a catalyst, typically 5-10% palladium on carbon (Pd/C).
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Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature.
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Monitor the reaction's progress by the uptake of hydrogen or by TLC/GC analysis.
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Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Evaporate the solvent to yield the crude 4-(tert-butyl)-2-methylaniline.
Step 3: Purification The final product is purified to remove any unreacted starting materials or by-products.
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The crude product can be purified by vacuum distillation or recrystallization, depending on its physical state, to yield the final, high-purity compound.
Applications in Research and Drug Development
4-(tert-butyl)-2-methylaniline is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure serves as a scaffold that can be further functionalized to create compounds with specific biological activities.
A key area of interest is in cancer research. While this specific molecule is a building block, structurally related compounds have demonstrated significant biological effects. For instance, SMIP004-7, a derivative of the closely related 4-butyl-2-methylaniline, is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[6][7] This inhibition disrupts the mitochondrial electron transport chain, a critical pathway for cellular energy production (ATP synthesis), leading to the selective death of cancer cells. SMIP004-7 has been shown to potently inhibit the growth of triple-negative breast cancer xenografts in mice.[6][7] This highlights the potential of the 4-alkyl-2-methylaniline scaffold in developing novel anticancer agents.
Caption: Inhibition of Mitochondrial Complex I by aniline-based compounds.
Safety and Handling
As with other aniline derivatives, 4-(tert-butyl)-2-methylaniline must be handled with appropriate care. It is considered hazardous and may be harmful if swallowed, inhaled, or absorbed through the skin.[8][9]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10] Handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and isocyanates.[11]
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First Aid:
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[11]
Conclusion
4-(tert-butyl)-2-methylaniline is a structurally distinct aromatic amine whose utility in organic synthesis is well-established. Its specific substitution pattern provides a unique combination of steric and electronic properties, making it a valuable precursor for a range of target molecules. Its relevance is particularly pronounced in the synthesis of potential therapeutic agents, exemplified by the development of mitochondrial complex I inhibitors for cancer treatment. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
- Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-methyl- (CAS 2909-82-2).
- CymitQuimica. (n.d.). CAS 2909-82-2: 4-(1,1-Dimethylethyl)-2-methylbenzenamine.
- NIST. (n.d.). Aniline, 4-tert-butyl-2-methyl-. In NIST Chemistry WebBook.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluoro-2-methylaniline.
- Benchchem. (n.d.). 4-Butyl-2-methylaniline | 72072-16-3.
- ChemicalBook. (2026). 4-Butyl-2-methylaniline - Safety Data Sheet.
- ChemicalBook. (n.d.). 4-Butyl-2-methylaniline CAS#: 72072-16-3.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). 4-Butyl-2-methylaniline.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-tert-Butyl-6-methylaniline.
- ChemicalBook. (2026). 4-Butyl-2-methylaniline | 72072-16-3.
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